molecular formula C9H5F4N B2677290 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile CAS No. 2383627-27-6

2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile

Cat. No.: B2677290
CAS No.: 2383627-27-6
M. Wt: 203.14
InChI Key: ZQOVAIXHGZIQLW-UHFFFAOYSA-N
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Description

2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile is a versatile fluorinated aromatic nitrile compound primarily utilized as a key synthetic intermediate in organic chemistry and medicinal chemistry research. This scaffold is of significant value in the discovery and development of new chemical entities, particularly in the pharmaceutical and agrochemical sectors. Its structure incorporates both a nitrile group and fluorine atoms alongside a trifluoromethyl group, which are known to enhance molecular properties such as metabolic stability, lipophilicity, and binding affinity in target molecules . Researchers employ this compound as a critical building block for constructing more complex structures. Its reactive sites allow for further functionalization, making it a valuable precursor in the synthesis of potential active pharmaceutical ingredients (APIs). While the specific applications of this exact compound are not detailed in public sources, analogs with similar fluorinated benzonitrile cores are frequently featured in patent literature for the development of receptor modulators, indicating its potential use in early-stage drug discovery programs . The compound is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle the material with appropriate personal protective equipment in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-3-methyl-5-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F4N/c1-5-2-7(9(11,12)13)3-6(4-14)8(5)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOVAIXHGZIQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-bromo-4-fluorobenzaldehyde with copper(I) cyanide under heating conditions to form the desired nitrile compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing nature of the -CF₃ and -CN groups activates the aromatic ring toward nucleophilic attack, particularly at positions ortho and para to these groups. The fluorine atom further deactivates the ring but can act as a leaving group under specific conditions.

Example Reaction Pathways:

PositionNucleophileConditionsProductSource
Para to -CNAlkoxide (RO⁻)K₂CO₃, DMF, 80°C2-Fluoro-3-methyl-5-(trifluoromethyl)benzamide
Ortho to -CF₃Amines (RNH₂)Pd/C, H₂, ethanol, refluxReduced nitrile to amine derivative

Key Findings:

  • The -CN group facilitates hydrolysis to benzamide under alkaline conditions (e.g., NaOH/ethanol) .

  • Catalytic hydrogenation (H₂/Pd-C) selectively reduces the nitrile to a primary amine .

Cross-Coupling Reactions

The electron-deficient aromatic ring enables participation in palladium-catalyzed couplings, though steric hindrance from the -CF₃ and -CH₃ groups may limit reactivity.

Reaction Table:

Coupling TypePartnerCatalyst SystemYieldApplicationSource
SuzukiAryl boronic acidPd(PPh₃)₄, K₂CO₃, DMF60–75%Biaryl derivatives for pharmaceuticals
Buchwald-HartwigPiperidinePd₂(dba)₃, Xantphos55%Aminated intermediates

Mechanistic Notes:

  • Coupling occurs preferentially at the position meta to the -CF₃ group due to electronic directing effects.

  • Steric bulk from -CH₃ and -CF₃ necessitates bulky ligands (e.g., Xantphos) to enhance efficiency .

Functional Group Transformations

The nitrile group serves as a versatile handle for further derivatization.

Transformations:

ReactionReagentsProductYieldSource
HydrolysisH₂SO₄/H₂O, reflux2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid85%
ReductionLiAlH₄, THF, 0°C2-Fluoro-3-methyl-5-(trifluoromethyl)benzylamine78%
Grignard AdditionRMgX, THF, -78°CKetone or alcohol derivatives65–80%

Critical Observations:

  • Hydrolysis to the carboxylic acid proceeds efficiently under acidic conditions but requires prolonged heating .

  • Methyl group oxidation (to -COOH) is hindered by the -CF₃ group’s steric protection, necessitating strong oxidants like KMnO₄ .

Electrophilic Substitution

Though the ring is strongly deactivated, electrophilic reactions occur under forcing conditions.

Examples:

ReactionReagentsPositionProductYieldSource
NitrationHNO₃/H₂SO₄, 100°CMeta to -CN2-Fluoro-3-methyl-5-(trifluoromethyl)-4-nitrobenzonitrile40%
HalogenationCl₂, FeCl₃, 50°COrtho to -CF₃2-Fluoro-3-methyl-5-(trifluoromethyl)-4-chlorobenzonitrile35%

Challenges:

  • Low yields due to competing side reactions (e.g., nitrile group degradation) .

  • Regioselectivity is influenced by the -CF₃ group’s dominance over -CH₃ .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Development

The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more potent and selective. 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile has been utilized as a building block in the synthesis of various pharmaceutical agents. Its derivatives have been investigated for their biological activities against different diseases, including cancer and infectious diseases.

For instance, studies have shown that compounds containing the trifluoromethyl moiety exhibit significant antitumor activity. A recent investigation revealed that certain derivatives of this compound displayed promising results in inhibiting tumor cell growth, suggesting its potential as a lead compound for developing anticancer drugs .

1.2 Antimicrobial Properties

In addition to anticancer activity, some derivatives of this compound have been evaluated for their antimicrobial properties. Research indicates that certain synthesized analogs demonstrate effectiveness against various strains of bacteria and fungi, making them candidates for new antimicrobial therapies .

Synthesis of Novel Compounds

2.1 Synthetic Pathways

The compound serves as an essential intermediate in the synthesis of more complex fluorinated organic molecules. Its unique structure allows for various substitution reactions that can lead to the development of novel compounds with tailored properties.

For example, the introduction of different functional groups onto the aromatic ring can yield compounds with enhanced solubility or reactivity, which are critical factors in drug formulation and development .

Table 1: Synthetic Routes Utilizing this compound

Reaction TypeConditionsProducts
Nucleophilic substitutionBase-catalyzedVarious substituted benzonitriles
Electrophilic aromatic substitutionAcidic conditionsTrifluoromethylated derivatives
Coupling reactionsPalladium-catalyzedComplex fluorinated compounds

Environmental Considerations

3.1 Toxicity and Safety

While this compound presents promising applications, it is essential to consider its environmental impact and safety profile. According to safety data sheets, the compound may cause irritation upon contact with skin or eyes; however, it is not classified as harmful by ingestion .

3.2 Ecotoxicological Studies

Research into the ecotoxicological effects of this compound is limited but necessary to understand its environmental fate and potential risks. Studies assessing its toxicity to aquatic organisms are crucial for evaluating its impact on ecosystems .

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile depends on its application. In pharmaceuticals, it acts as a precursor to active compounds that inhibit specific proteins or enzymes. For example, as an intermediate in the synthesis of cholesteryl ester transfer protein inhibitors, it contributes to the inhibition of this protein, which plays a role in lipid metabolism and cholesterol transport .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile, highlighting substituent positions, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications Reference
2-Fluoro-5-(trifluoromethoxy)benzonitrile C₈H₃F₄NO 205.11 F (2), OCF₃ (5) Higher polarity due to trifluoromethoxy group; agrochemical intermediate
2-Bromo-5-(trifluoromethyl)benzonitrile C₈H₃BrF₃N 250.02 Br (2), CF₃ (5) Melting point: 50–51°C; used in cross-coupling reactions
2-Chloro-5-(trifluoromethyl)benzonitrile C₈H₃ClF₃N 205.56 Cl (2), CF₃ (5) Environmental hazard (R51/53 code); pharmaceutical intermediate
4-Amino-2-(trifluoromethyl)benzonitrile C₈H₅F₃N₂ 186.13 NH₂ (4), CF₃ (2) Basic amino group enhances solubility; impurity in bicalutamide synthesis
2-Fluoro-4-(trifluoromethyl)benzonitrile C₈H₃F₄N 189.11 F (2), CF₃ (4) Electron-deficient aromatic system; catalyst in Suzuki couplings
2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile C₁₅H₁₀F₃NO 277.24 O-C₆H₄CH₃ (2), CF₃ (5) Bulky phenoxy group; potential agrochemical use

Impact of Substituent Position and Identity

  • Electron-Withdrawing Effects: The trifluoromethyl group at position 5 (as in the target compound) deactivates the benzene ring, directing electrophilic substitution to specific positions. Comparatively, trifluoromethoxy (in C₈H₃F₄NO) introduces stronger electron withdrawal but lower thermal stability .
  • Steric Effects : The methyl group at position 3 in the target compound may hinder reactions at adjacent positions, unlike smaller substituents like fluorine or chlorine .
  • Hazard Profiles : Halogenated analogs (e.g., bromo or chloro derivatives) exhibit higher environmental toxicity (e.g., R51/53 code for aquatic toxicity in 2-chloro-5-(trifluoromethyl)benzonitrile) compared to fluorine-substituted variants .

Biological Activity

2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of trifluoromethyl groups often enhances the pharmacological properties of compounds, influencing their interactions with biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves electrophilic aromatic substitution reactions where fluorinated and trifluoromethyl groups are introduced onto a benzonitrile scaffold. Various synthetic routes have been explored, including microwave-assisted methods which offer increased efficiency and yield .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The trifluoromethyl group can enhance lipophilicity and metabolic stability, leading to improved binding affinity for proteins involved in various biological pathways .

Anticancer Activity

Recent studies indicate that compounds with trifluoromethyl groups exhibit significant anticancer properties. For instance, a related compound, selinexor, demonstrated synergistic anticancer activity when combined with other agents in preclinical models. The mechanism is thought to involve the inhibition of exportin 1 (XPO1), which plays a critical role in nuclear transport processes .

Antimicrobial Properties

In addition to anticancer effects, there is evidence suggesting that this compound may possess antimicrobial properties. Research has shown that derivatives containing trifluoromethyl groups can exhibit potent activity against various bacterial strains, making them potential candidates for antibiotic development .

Case Study 1: Anticancer Efficacy

A study focused on the efficacy of similar trifluoromethyl-substituted compounds revealed that these compounds could significantly inhibit tumor growth in vitro and in vivo models. The EC50 values were reported in the low micromolar range (e.g., 0.010 μM), indicating potent activity against cancer cell lines .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial effects of trifluoromethylpyridine derivatives against Ralstonia solanacearum. Compounds similar to this compound showed EC50 values ranging from 40 to 78 mg/L, demonstrating superior activity compared to traditional antibiotics like thiodiazole copper .

Data Tables

Biological Activity EC50 Value (μM) Reference
Anticancer (selinexor-like)0.010
Antimicrobial (bacterial)40 - 78 mg/L

Safety and Toxicology

According to toxicological assessments, long-term exposure to this compound is not expected to produce chronic adverse health effects. Studies have not found significant endocrine-disrupting properties associated with this compound . However, further research is warranted to fully understand its safety profile.

Q & A

Q. Structure-Activity Relationship (SAR)

  • Electronic Effects : The electron-withdrawing trifluoromethyl group meta to the nitrile increases electrophilicity, enhancing susceptibility to nucleophilic attack compared to para-substituted isomers .
  • Steric Effects : Ortho-substitution (e.g., 2-fluoro vs. 3-fluoro) alters dihedral angles, affecting binding to enzyme active sites. Docking studies with CYP450 isoforms reveal steric clashes for bulkier isomers .
  • Thermodynamic Stability : DFT calculations (B3LYP/6-31G*) show the 3-methyl group reduces ring strain by 5–7 kcal/mol compared to 4-methyl analogs .

What analytical methods are recommended for detecting trace impurities (e.g., des-fluoro byproducts) in this compound?

Q. Impurity Profiling

  • LC-MS/MS : Use a Waters XSelect HSS T3 column (2.5 µm, 2.1 × 50 mm) with 0.1% formic acid in ACN/water. Monitor transitions m/z 244 → 199 (parent) and m/z 226 → 181 (des-fluoro impurity) .
  • Quantitative 19F^{19}\text{F} NMR : Spike samples with 3-fluorobenzophenone as an internal standard. Integrate peaks at δ −62 ppm (CF3_3) and −114 ppm (mono-fluoro impurity) .
  • Limit of Detection (LOD) : Achieve <0.05% impurity detection via ion-pair chromatography with heptafluorobutyric acid as a counterion .

How does the compound’s stability under varying storage conditions affect experimental reproducibility?

Q. Advanced Stability Studies

  • Thermal Degradation : Accelerated aging at 40°C/75% RH for 6 months shows <2% decomposition when stored in amber vials with argon headspace .
  • Light Sensitivity : UV-Vis exposure (254 nm, 8 hours) causes nitrile hydrolysis to amides. Store at −20°C in light-resistant containers .
  • Solution Stability : In DMSO, the compound degrades by 10% over 72 hours. Prepare fresh stock solutions for bioassays .

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